2-[N-(carboxymethyl)4-acetamidobenzenesulfonamido]acetic acid
Description
2-[N-(Carboxymethyl)4-acetamidobenzenesulfonamido]acetic acid is a sulfonamide derivative characterized by a 4-acetamidobenzenesulfonamido backbone with a carboxymethyl group attached to the sulfonamide nitrogen and an acetic acid moiety. This structure combines features of both sulfonamide drugs (known for antimicrobial activity) and carboxylic acid-containing compounds, which may enhance solubility and bioavailability.
Properties
IUPAC Name |
2-[(4-acetamidophenyl)sulfonyl-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O7S/c1-8(15)13-9-2-4-10(5-3-9)22(20,21)14(6-11(16)17)7-12(18)19/h2-5H,6-7H2,1H3,(H,13,15)(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQPOUTZVMDYKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[N-(carboxymethyl)4-acetamidobenzenesulfonamido]acetic acid, commonly referred to as a sulfonamide derivative, is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula: C12H14N2O5S
- Molecular Weight: 302.31 g/mol
- IUPAC Name: 2-[N-(carboxymethyl)-4-acetamidobenzenesulfonamido]acetic acid
Antimicrobial Properties
Sulfonamide compounds are known for their antimicrobial activity. Research indicates that 2-[N-(carboxymethyl)4-acetamidobenzenesulfonamido]acetic acid exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
| Salmonella typhimurium | 14 |
Data sourced from laboratory experiments conducted in vitro.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In various cancer cell lines, it has been shown to induce apoptosis and inhibit cell proliferation.
Case Study: In Vitro Effects on Cancer Cell Lines
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Findings: Treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.
Table 2: Effect on Cancer Cell Viability
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 28 |
IC50 values indicate the concentration at which the compound inhibits cell viability by 50%.
The biological activity of 2-[N-(carboxymethyl)4-acetamidobenzenesulfonamido]acetic acid is primarily attributed to its ability to inhibit bacterial folate synthesis, similar to other sulfonamides. Additionally, its anticancer effects may involve the modulation of apoptotic pathways and interference with cell cycle progression.
- Inhibition of Dihydropteroate Synthase (DHPS): The compound competitively inhibits DHPS, an enzyme critical for synthesizing folate in bacteria.
- Induction of Apoptosis in Cancer Cells: The compound triggers intrinsic apoptotic pathways leading to increased expression of pro-apoptotic factors like Bax and decreased expression of anti-apoptotic factors such as Bcl-2.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Key Differences
The compound is compared to six structurally related sulfonamide derivatives (Table 1). Key structural variations include:
- Substituents on the benzene ring : The target compound features a 4-acetamido group, while others have nitro (), ethoxycarbonyl (), or alternative functional groups.
- Sulfonamido nitrogen substitution: The carboxymethyl group distinguishes the target compound from analogs with methyl () or phenoxy () groups.
- Functional groups influencing solubility : The acetic acid moiety is common across all compounds, but the carboxymethyl group in the target compound may enhance hydrophilicity.
Table 1: Structural and Molecular Comparison
Pharmacological and Chemical Properties
- Solubility: The carboxymethyl group in the target compound likely improves water solubility compared to the methyl-substituted analog () and phenoxy-containing derivative ().
- In contrast, the nitro group in may confer reactivity useful in radiopharmaceuticals, as seen in nitroimidazole-based tracers ().
- Toxicity: Limited toxicological data are available for these compounds. highlights that related acetamide derivatives may have uncharacterized hazards, emphasizing the need for further safety studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
